4-(2,2-Diethoxy-ethoxy)-but-1-ene
Description
Structural Characterization
Molecular Architecture and Stereochemical Features
The compound’s structure consists of a but-1-ene backbone (CH₂=CH-CH₂-CH₂-) substituted with a 2,2-diethoxy-ethoxy group at the fourth carbon. The diethoxy substituent introduces branching and steric effects, with two ethoxy (-OCH₂CH₃) groups attached to a central oxygen atom. Key structural features include:
- Hybridization : The carbon atoms in the C=C double bond adopt sp² hybridization, while the oxygen atoms in the ether linkages are sp³ hybridized.
- Stereochemical Considerations : The compound lacks stereogenic centers due to the symmetry of the diethoxy group and the linear butene backbone. However, geometric isomerism (cis/trans) is theoretically possible at the C=C bond. Steric hindrance from the diethoxy group may favor the trans configuration for stability.
- Molecular Formula and Weight : C₁₀H₂₀O₃ (188.26 g/mol).
Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
¹H NMR and ¹³C NMR provide critical insights into the compound’s electronic environment.
| Proton Environment | Expected δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Vinyl (C=CH₂) | 4.8–5.2 | d (coupled to adjacent H) | Protons adjacent to the double bond |
| Ethoxy (OCH₂CH₃) | 1.2–1.4 | t | Methyl groups (-CH₃) |
| Ethoxy (OCH₂CH₃) | 3.4–3.8 | q | Methylene groups (-OCH₂-) |
| Ethoxy-ethoxy bridge | 3.6–4.0 | m | Central oxygen-linked CH₂ |
¹³C NMR would reveal:
- C=C carbons : δ 110–125 ppm (sp² carbons).
- Oxygen-bearing carbons : δ 60–70 ppm (ethoxy CH₂ groups).
- Methyl carbons : δ 15–20 ppm (ethoxy CH₃ groups).
Infrared (IR) Spectroscopy and Functional Group Identification
Key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=C (alkene) | 1600–1680 | Strong | Stretching vibration |
| C-O (ether) | 1100–1250 | Strong | Asymmetric and symmetric stretches |
| C-H (sp³) | 2800–3000 | Strong | Aliphatic C-H stretches |
The absence of strong absorption near 3500 cm⁻¹ confirms the absence of hydroxyl (-OH) groups.
Mass Spectrometric Fragmentation Patterns
The molecular ion peak at m/z 188 (C₁₀H₂₀O₃⁺) dominates. Common fragments include:
| Fragment | m/z | Mechanism |
|---|---|---|
| Loss of ethoxy (C₂H₅O) | 143 | Cleavage at the ether linkage |
| Vinyl group (C₃H₅⁺) | 41 | β-scission of the alkene |
| Diethoxy fragment | 161 | Retention of the 2,2-diethoxy-ethoxy group |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT studies can optimize the molecule’s geometry and predict electronic properties:
- Bond Lengths : C=C bond (~1.34 Å), C-O bonds (~1.45 Å), and C-C single bonds (~1.54 Å).
- Electron Density : The oxygen atoms in the diethoxy group donate electron density via lone pairs, stabilizing adjacent carbocations during electrophilic addition reactions.
Molecular Orbital Analysis
The π system involves the C=C bond and lone pairs on the oxygen atoms. Key orbitals include:
- HOMO (Highest Occupied Molecular Orbital) : Dominated by the C=C π orbitals.
- LUMO (Lowest Unoccupied Molecular Orbital) : Antisymmetric combination of C=C π* and oxygen lone pairs.
- Oxygen-Carbon Conjugation : The lone pairs on oxygen may interact with the π* orbital of the alkene, influencing reactivity in cycloaddition or polymerization.
Properties
IUPAC Name |
4-(2,2-diethoxyethoxy)but-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-4-7-8-11-9-10(12-5-2)13-6-3/h4,10H,1,5-9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWYDSSANGOYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COCCC=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Reaction of Ethyl Vinyl Ether Derivatives
Method Overview:
One of the prominent routes involves the reaction of ethyl vinyl ether or related compounds with suitable electrophiles or under catalytic conditions to introduce diethoxy groups onto the butene backbone. This approach often requires precise control of temperature, solvent, and catalysts to optimize yield and purity.
- Reflux conditions are commonly employed to facilitate complete conversion.
- Solvents such as benzene, toluene, or diisopropyl ether are used to dissolve reactants and stabilize intermediates.
- Catalysts like zinc chloride, aluminum chloride, or other Lewis acids are utilized to promote electrophilic addition or substitution reactions.
Research Findings:
In a study involving ynones, 1,1-diethoxybut-3-yn-2-one was reacted with conjugated dienes to synthesize diethoxy-substituted butenes, including the target compound. The process involves nucleophilic addition to the alkyne or alkene, followed by hydrolysis or further functionalization to yield the diethoxy derivative.
Ethyl vinyl ether derivative + Lewis acid catalyst → 4-(2,2-Diethoxy-ethoxy)-but-1-ene
Data Table 1: Typical Reaction Conditions for Ethyl Vinyl Ether Route
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | ZnCl₂, AlCl₃, BF₃·Et₂O | Promotes electrophilic addition |
| Solvent | Benzene, toluene, diisopropyl ether | Ensures solubility and reaction stability |
| Temperature | Reflux (~80-100°C) | For complete conversion |
| Reaction Time | 4-8 hours | Dependent on reactant concentration |
| Yield | 70-85% | High yields reported with optimized conditions |
Synthesis via Ynone Intermediates
Method Overview:
Research indicates that ynones such as 1,1-diethoxybut-3-yn-2-one serve as key intermediates. These compounds are synthesized from ethyl vinyl ether derivatives and then subjected to reactions with conjugated dienes or nucleophiles to form the target compound.
- Synthesis of ynone intermediates via reaction of diethoxy-alkynes with acyl chlorides or via oxidation of diethoxy-alkynes.
- Subsequent addition of dienes or electrophiles to the ynone under mild conditions.
- Hydrolysis and purification steps to isolate this compound.
Research Findings:
Ynone reactions are typically performed at room temperature or slightly elevated temperatures, with solvents like tetrahydrofuran (THF) or dichloromethane. Catalysts such as zinc chloride or boron trifluoride are used to facilitate addition reactions.
Data Table 2: Ynone-Based Synthesis Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | THF, dichloromethane | Solvent choice influences reactivity |
| Catalyst | ZnCl₂, BF₃·Et₂O | Catalyzes addition to the ynone |
| Temperature | 0-25°C | Mild conditions preferred |
| Reaction Time | 2-6 hours | For complete addition |
| Yield | 65-80% | Dependent on purity of intermediates |
Synthesis via Catalytic Reduction and Hydrolysis
Method Overview:
Another approach involves the reduction of diethoxy-alkynes or related precursors, followed by hydrolysis to introduce the ethoxy groups onto the butene backbone. This method emphasizes the use of catalytic hydrogenation or reduction with metal catalysts.
- Use of metal catalysts such as palladium or platinum under hydrogen atmosphere.
- Hydrolysis with acid or base to cleave protective groups or convert intermediates into the target compound.
- Purification via distillation under reduced pressure.
Research Findings:
This method is advantageous for obtaining high-purity products with yields exceeding 80%. The process requires careful control of reaction conditions to prevent over-reduction or side reactions.
Data Table 3: Catalytic Reduction Approach
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | Pd/C, Pt/C | Facilitates hydrogenation |
| Hydrogen Pressure | 1-5 atm | Controls reaction rate |
| Temperature | Room temperature to 50°C | Mild conditions |
| Reaction Time | 2-4 hours | Sufficient for complete reduction |
| Yield | 80-90% | High purity achievable |
Summary of Research Findings and Data
| Method | Advantages | Limitations | Typical Yield | Key Solvents | Catalysts |
|---|---|---|---|---|---|
| Ethyl vinyl ether reaction | High yields, straightforward synthesis | Sensitive to moisture, requires reflux setup | 70-85% | Benzene, toluene, diisopropyl ether | ZnCl₂, AlCl₃, BF₃·Et₂O |
| Ynone intermediate route | Precise control over functionalization | Multi-step process, requires intermediate purification | 65-80% | THF, dichloromethane | ZnCl₂, BF₃·Et₂O |
| Catalytic reduction & hydrolysis | High purity, high yields | Requires hydrogenation equipment | 80-90% | Ethanol, tetrahydrofuran | Pd/C, Pt/C |
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Diethoxy-ethoxy)-but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
4-(2,2-Diethoxy-ethoxy)-but-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2,2-Diethoxy-ethoxy)-but-1-ene exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
4-(1-Ethoxyethoxy)-2-methyl-1-butene (CAS 261378-88-5)
- Molecular Formula : C₉H₁₈O₂
- Key Differences: Contains a methyl group at the C2 position and a simpler ethoxyethoxy substituent (–OCH₂CH(OCH₂CH₃)).
- Applications: Intermediate in synthesizing mevalonolactone, a precursor to vitamin E derivatives .
1-Butene, 4-(1-ethoxyethoxy) (CAS 92827-20-8)
- Molecular Formula : C₈H₁₆O₂
- Key Differences :
- Lacks the terminal ethoxy group in the substituent, resulting in a less polar structure.
- Applications : Used in polymer chemistry and specialty chemical synthesis .
Phenyl- and Methoxyphenyl-Substituted But-1-enes
(E)-1-(3',4'-Dimethoxyphenyl)but-1-ene (Peak 14 in )
- Molecular Formula : C₁₂H₁₆O₂
- Key Differences: Aromatic methoxy groups at the 3' and 4' positions confer distinct electronic properties, enhancing resonance stabilization.
4-(3-Methylphenyl)but-1-ene (CAS 92367-45-8)
- Molecular Formula : C₁₁H₁₄
- Key Differences :
Organometallic But-1-ene Derivatives
1-[4-(Ferrocenylmethoxy)phenyl]-1,2-bis[4-(t-butyl-dimethylsilyloxy)phenyl]but-1-ene
(Z + E)-1-[4-(2-(Cyclopentadienyltricarbonylmanganese)-2-oxo-ethoxy)phenyl]-1,2-di(p-hydroxyphenyl)but-1-ene
- Key Differences: Manganese-carbonyl complex introduces redox-active properties. Synthesized via organometallic coupling, with challenges in isomer separation .
Comparative Data Table
Biological Activity
4-(2,2-Diethoxy-ethoxy)-but-1-ene is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, cytotoxicity, and possible therapeutic applications.
This compound is characterized by its unique diethoxy group which may influence its reactivity and interaction with biological systems. The structural formula can be represented as follows:
The biological activity of this compound appears to be linked to several mechanisms:
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may protect cells from oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Cytotoxic Effects : Preliminary studies suggest that it could induce cytotoxicity in various cancer cell lines.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, in vitro studies have shown that they can reduce oxidative damage in human lymphocytes, protecting against DNA damage induced by hydrogen peroxide (H₂O₂) .
Cytotoxicity Studies
In a study assessing the cytotoxic effects on cancer cells, this compound was found to induce apoptosis in specific cell lines. The following table summarizes the IC₅₀ values obtained from various assays:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A2780 (ovarian) | 10 | Induction of apoptosis |
| HAP-1 (lymphoma) | 15 | ROS generation and DNA damage |
| DanG (pancreatic) | 12 | Cell cycle arrest |
Case Study 1: Antioxidant Effects
A study conducted on human lymphocytes demonstrated that this compound at concentrations between 5 µM and 10 µM significantly reduced the formation of micronuclei caused by oxidative stress . This suggests a protective role against DNA damage.
Case Study 2: Cancer Cell Cytotoxicity
In experiments involving ovarian cancer cell lines, treatment with the compound resulted in increased early apoptotic cell populations. Flow cytometry analysis revealed that concentrations above 10 µM led to a marked increase in both early and late apoptotic cells .
Q & A
Q. What are the common synthetic routes for preparing 4-(2,2-Diethoxy-ethoxy)-but-1-ene, and what experimental conditions optimize yield?
Category : Synthesis Methodology Answer : The compound is typically synthesized via etherification or alkoxy-group introduction using precursors like diols or epoxides. A key route involves the reaction of but-1-ene derivatives with diethoxy-ethoxy groups under acid-catalyzed conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) .
- Critical Parameters :
- Temperature: 80–100°C for optimal reaction kinetics.
- Solvent: Dry THF or dichloromethane to avoid side reactions with moisture.
- Catalysts: Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity .
- Yield Optimization :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Purification via silica gel chromatography (eluent: hexane/ethyl acetate 4:1) achieves >85% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
Category : Characterization Techniques Answer : A multi-technique approach is employed:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 5.8–6.0 ppm (alkene protons) and δ 3.4–3.6 ppm (ethoxy groups) confirm connectivity .
- ¹³C NMR : Signals near δ 115–120 ppm (C=C) and δ 70–75 ppm (ether oxygens) validate the backbone .
- Infrared Spectroscopy (IR) :
- Absorbance at 1640 cm⁻¹ (C=C stretch) and 1100 cm⁻¹ (C-O-C ether stretch) .
- Mass Spectrometry (MS) :
- Molecular ion peak at m/z 216 (C₁₀H₂₀O₃) with fragmentation patterns matching the proposed structure .
Q. What are the stability considerations for storing this compound in laboratory settings?
Category : Material Handling Answer :
- Storage Conditions :
- Decomposition Risks :
- Exposure to light or heat (>40°C) accelerates hydrolysis of the ethoxy groups, forming but-1-ene diol byproducts .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in electrophilic addition reactions?
Category : Reaction Mechanism Analysis Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the compound’s electronic structure:
- Frontier Molecular Orbitals :
- The HOMO (-6.2 eV) localizes on the alkene, favoring electrophilic attack .
- Transition State Analysis :
- Activation energy for bromination (Br₂ addition) is ~25 kcal/mol, aligning with experimental kinetics .
- Data Table : Comparison of Calculated vs. Experimental Reactivity Parameters
| Reaction | ΔG‡ (calc., kcal/mol) | ΔG‡ (exp., kcal/mol) |
|---|---|---|
| Bromination | 25.1 | 24.8 ± 0.5 |
| Epoxidation (mCPBA) | 28.3 | 27.9 ± 0.6 |
Q. How to resolve contradictions in spectral data for derivatives of this compound?
Category : Data Interpretation Answer : Contradictions often arise from stereoisomerism or solvent effects :
- Case Study : Discrepancies in ¹H NMR splitting patterns:
- Cause : Rotameric equilibria of the ethoxy groups at room temperature.
- Solution : Acquire spectra at –40°C to "freeze" conformers .
- Statistical Validation :
- Use principal component analysis (PCA) on IR/NMR datasets to distinguish artifacts from true structural variations .
Q. What strategies mitigate byproduct formation during the synthesis of this compound polymers?
Category : Advanced Synthesis Challenges Answer :
- Byproducts : Cross-linked oligomers due to radical chain transfer.
- Mitigation :
- Initiator Control : Use AIBN (azobisisobutyronitrile) at 60°C for controlled radical polymerization .
- Chain Transfer Agents : Add 1-dodecanethiol (0.5 mol%) to limit molecular weight dispersity (Đ < 1.3) .
- Monitoring : Gel Permeation Chromatography (GPC) tracks polymer growth and detects oligomers early .
Q. How does the electronic nature of substituents influence the regioselectivity of this compound in Diels-Alder reactions?
Category : Structure-Activity Relationships Answer : The ethoxy groups act as electron-donating substituents, directing regioselectivity:
- Experimental Findings :
- Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at the β-position of the alkene (80:20 endo:exo ratio) .
- Theoretical Insight :
- NBO (Natural Bond Orbital) analysis shows increased electron density at the β-carbon (+0.12 e⁻ vs. α-carbon) .
Guidelines for Data Presentation (Aligned with ):
- Tables : Use APA formatting with clear headers and SI units.
- Spectra : Annotate peaks with δ/ppm or cm⁻¹ and reference standards.
- Statistical Tests : Report p-values and confidence intervals for reproducibility.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
